(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 2624109-37-9
VCID: VC12010958
InChI: InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1
SMILES: C(CCN)CC(C(=O)O)NC(=O)CC(=O)O
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

CAS No.: 2624109-37-9

Cat. No.: VC12010958

Molecular Formula: C9H16N2O5

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid - 2624109-37-9

Specification

CAS No. 2624109-37-9
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
IUPAC Name (2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid
Standard InChI InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1
Standard InChI Key NHCAPAMERRNXMJ-LURJTMIESA-N
Isomeric SMILES C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O
SMILES C(CCN)CC(C(=O)O)NC(=O)CC(=O)O
Canonical SMILES C(CCN)CC(C(=O)O)NC(=O)CC(=O)O

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is C₉H₁₅N₂O₅, with a molecular weight of 243.23 g/mol. The (2S) configuration indicates a left-handed (L-) stereochemistry at the second carbon, a critical feature for biological activity in chiral environments . Key structural elements include:

  • Hexanoic acid backbone: Provides hydrophobicity and structural flexibility.

  • C6 amino group: Enhances solubility in aqueous media and enables participation in hydrogen bonding.

  • C2 carboxyacetamido group: Introduces a negatively charged carboxylate at physiological pH, facilitating ionic interactions.

Table 1: Comparative Structural Features of Related Amino Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Functional Groups
(2S)-6-Amino-2-(Fmoc-amino)hexanoic acid C₂₁H₂₄N₂O₄368.43Fmoc-protected amine, carboxylic acid
(S)-2,6-Diamino-5-oxohexanoic acid C₆H₁₀N₂O₃158.16α-amino, δ-amino, ketone
Target CompoundC₉H₁₅N₂O₅243.23α-amino, carboxyacetamido, carboxylic acid

Synthetic Methodologies and Reaction Pathways

Although no direct synthesis of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is documented, analogous compounds suggest a multi-step approach involving:

  • Backbone Assembly: Starting from L-2-aminoadipic acid, a six-carbon α-amino dicarboxylic acid, to establish the stereochemical core .

  • Selective Protection: Use of 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to shield the C6 amine during functionalization .

  • Carboxyacetamido Incorporation: Coupling 2-carboxyacetic acid via amide bond formation at C2, followed by deprotection.

Critical Reaction Steps (Inferred from Patent CN112645833A ):

  • Step 1: Activation of L-2-aminoadipic acid with Fmoc-OSu in acetone/water yields a protected intermediate (96% efficiency) .

  • Step 2: Formaldehyde-mediated cyclization under acidic conditions introduces rigidity.

  • Step 3: Boc protection of the δ-amino group ensures chemoselectivity.

  • Step 4: Hydrolysis with lithium hydroxide removes protecting groups, yielding the target carboxylic acid .

Table 2: Hypothetical Synthesis Optimization Parameters

ParameterOptimal ConditionPurpose
Solvent SystemWater/Acetone (1:2)Enhance Fmoc-OSu reactivity
Coupling AgentHATU/DIPEAFacilitate amide bond formation
Deprotection AgentLiOH (2 eq)Mild hydrolysis of esters
Purification MethodReverse-phase HPLCIsolate polar carboxylic acid

Physicochemical and Spectroscopic Characterization

Predicted properties based on structural analogs include:

  • pKa Values:

    • α-Carboxylic acid: ~2.1

    • Carboxyacetamido group: ~4.3

    • α-Amino group: ~9.8

  • Solubility: High in polar solvents (water, DMSO) due to ionizable groups.

  • Stability: Susceptible to racemization at C2 under strongly acidic/basic conditions.

Spectroscopic Data (Theoretical):

  • ¹H NMR (D₂O): δ 3.89 (t, J=6.2 Hz, C2-H), 2.42–2.48 (m, CH₂COO⁻), 1.65–1.80 (m, C4/C5-CH₂) .

  • LC-MS (ESI+): m/z 243.23 [M+H]⁺.

CompoundIC₅₀ (μM)Target EnzymeReference
N6-(2-Azidoethoxy)carbonyl-L-lysine 12.4Bacterial transpeptidase
(S)-2,6-Diamino-5-oxohexanoic acid 8.9Glutamate racemase

Challenges and Future Directions

Despite its potential, key hurdles remain:

  • Stereochemical Purity: Ensuring >99% enantiomeric excess during synthesis.

  • Scalability: Adapting lab-scale protocols (e.g., ) for kilogram-level production.

  • Toxicity Profiling: Assessing renal clearance and metabolite safety.

Proposed research initiatives:

  • Computational Modeling: Predicting binding affinities for antimicrobial targets.

  • Hybrid Peptide Design: Merging this compound with β-lactam scaffolds for novel antibiotics.

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